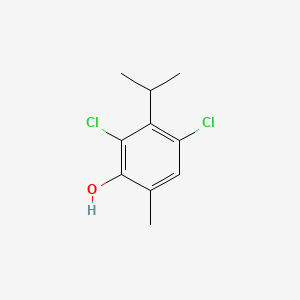

2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol

Description

Properties

CAS No. |

60741-51-7 |

|---|---|

Molecular Formula |

C10H12Cl2O |

Molecular Weight |

219.10 g/mol |

IUPAC Name |

2,4-dichloro-6-methyl-3-propan-2-ylphenol |

InChI |

InChI=1S/C10H12Cl2O/c1-5(2)8-7(11)4-6(3)10(13)9(8)12/h4-5,13H,1-3H3 |

InChI Key |

ZIFSLTRSCLGLBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1O)Cl)C(C)C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

2,4,6-Tris(1-methylethyl)-phenol and 2,6-Bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)-phenol

These alkylphenols share structural motifs with the target compound, including branched alkyl groups (isopropyl or tert-butyl). However, they lack halogen substituents. Studies suggest that bulky alkyl groups enhance antioxidant activity by stabilizing the phenolic -OH group via steric hindrance, as seen in butylated hydroxytoluene (BHT) analogs .

Phenol, 2,4-Bis-(1,1-dimethylethyl)

This compound (tert-butyl-substituted phenol) exhibits strong antioxidant properties due to its electron-donating tert-butyl groups. The absence of chlorine substituents allows for higher radical-scavenging activity compared to halogenated analogs like the target compound .

Chlorinated Phenolic Compounds

Bisphenol A (4,4’-(1-Methylethylidene)bis-phenol)

Bisphenol A (BPA), a key component in epoxy resins, shares the isopropylidene bridging group but lacks chlorine substituents. Degradation studies of BPA-containing resins show release of phenolic fragments like 2-(1-methylethyl)-phenol, which are less stable than halogenated derivatives due to the absence of electron-withdrawing chlorine atoms . The chlorine substituents in 2,4-dichloro-6-methyl-3-(1-methylethyl)phenol likely enhance thermal stability and resistance to microbial degradation .

Sodium Bromothymol Blue

This brominated phenolic compound (CAS: 3472) contains bromine and isopropyl groups. While structurally distinct, its halogen substituents highlight the role of halogenation in tuning chemical reactivity—bromine enhances chromophoric properties for pH indication, whereas chlorine in the target compound may favor biocidal activity .

Amino-Functionalized Phenols

3-(1-(Dimethylamino)ethyl)phenol

Amino-substituted phenols like this derivative exhibit altered electronic properties due to the electron-donating dimethylamino group. These compounds are often used in pharmaceuticals, contrasting with the target compound’s industrial applications .

Data Table: Key Properties of 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol and Analogs

Research Findings and Mechanistic Insights

- Antioxidant vs. Antimicrobial Trade-off: Bulky alkyl groups (e.g., tert-butyl) enhance antioxidant activity by stabilizing phenolic radicals, while chlorine substituents reduce radical stability but increase electrophilic reactivity for antimicrobial interactions .

- Thermal Stability: Chlorinated phenols like the target compound exhibit higher thermal resistance compared to non-halogenated analogs, as seen in epoxy resin degradation studies .

Q & A

Q. What are the key physicochemical properties and regulatory identifiers for 2,4-Dichloro-6-methyl-3-(1-methylethyl)phenol?

- Methodological Answer : The compound is identified by CAS No. 5424-21-5 and EC No. 226-563-4 . Regulatory compliance requires referencing these identifiers in safety data sheets (SDS) and chemical inventories. Physicochemical characterization should include:

- Melting point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under inert gas.

- Solubility : Perform shake-flask experiments in water, ethanol, and DMSO, followed by HPLC-UV quantification (λ = 254 nm).

- LogP : Determine via reversed-phase HPLC using a C18 column and a methanol-water gradient .

Q. What analytical methods are recommended for quantifying this compound in environmental samples?

- Methodological Answer : Solid-phase extraction (SPE) coupled with GC-MS is optimal:

Sample Prep : Acidify aqueous samples (pH ≤ 2) with HCl, then pass through a divinylbenzene SPE cartridge. Elute with acetone .

Derivatization : Ethylate phenolic groups using diazomethane or ethyl chloroformate to enhance volatility .

Q. GC-MS Parameters :

- Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

- Temperature program: 50°C (2 min) → 10°C/min → 280°C (5 min).

- Quantify using SIM mode for m/z 196 (base peak) and 198 (chlorine isotope) .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Transport : Classified under UN Hazard Class 8 (Corrosive) as "Alkylphenols, solid, n.a.g." (Proper shipping name: Alkylphenols, SOLID, N.O.S. ) .

- Lab Handling :

- Use fume hoods and PPE (nitrile gloves, goggles).

- Conduct a hazard assessment per ACS guidelines, focusing on reactivity with strong oxidizers and respiratory irritation risks .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular structure and intermolecular interactions?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Structure Solution : Employ SHELXT for direct methods and SHELXL for refinement. Key parameters:

- Twin refinement if data shows pseudo-merohedral twinning.

- Apply Hirshfeld surface analysis to map halogen bonding (Cl···Cl and Cl···H interactions) .

- Example: Refine anisotropic displacement parameters for chlorine atoms to 0.02 Ų precision.

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare bioassay conditions (e.g., cell lines, incubation times) using tools like PRISMA .

- Structural Analog Testing : Synthesize and test derivatives (e.g., 2,5-bis(1-methylethyl)phenol , 2-(1-methylethenyl)-6-(1-methylethyl)phenol ) to isolate substituent effects .

- Statistical Validation : Apply multivariate regression to correlate logP, steric bulk, and IC50 values.

Q. What computational strategies predict reactivity in catalytic or biological systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess electrophilic sites (e.g., para to -OH).

- Molecular Docking : Use AutoDock Vina to model interactions with cytochrome P450 (PDB: 1TQN). Key parameters:

- Grid box centered on heme iron (20 ų).

- Score binding poses using Lamarckian GA .

- MD Simulations : Run 100 ns trajectories in GROMACS to evaluate stability of phenol-enzyme complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.